N-benzyl-2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

Kinase Inhibition Halogen Bonding Structure-Activity Relationship

N-benzyl-2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide (CAS 1018149-36-4) is a synthetic small molecule belonging to the 1,2,4-triazole-3-yl-acetamide class. With a molecular formula of C16H14BrN5O and a molecular weight of 372.22 g/mol, it features a 5-bromopyridin-3-yl group at the triazole 5-position and an N-benzylacetamide side chain.

Molecular Formula C16H14BrN5O
Molecular Weight 372.22 g/mol
Cat. No. B4499258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide
Molecular FormulaC16H14BrN5O
Molecular Weight372.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br
InChIInChI=1S/C16H14BrN5O/c17-13-6-12(9-18-10-13)16-20-14(21-22-16)7-15(23)19-8-11-4-2-1-3-5-11/h1-6,9-10H,7-8H2,(H,19,23)(H,20,21,22)
InChIKeyRHNFARILCANXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide: A Triazole-Acetamide Chemical Probe for Kinase Inhibitor Research


N-benzyl-2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide (CAS 1018149-36-4) is a synthetic small molecule belonging to the 1,2,4-triazole-3-yl-acetamide class . With a molecular formula of C16H14BrN5O and a molecular weight of 372.22 g/mol, it features a 5-bromopyridin-3-yl group at the triazole 5-position and an N-benzylacetamide side chain . This structural class is primarily investigated within kinase inhibitor programs, as evidenced by foundational patents on triazole derivatives targeting protein kinases for modulating signal transduction, proliferation, and cytokine secretion [1].

Triazole-acetamide kinase probe chemotype
5-Bromopyridine halogen bond donor
N-Benzyl group for hydrophobic pocket fit
Neutral amide supports cell-based research

Why N-Benzyl-2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide Cannot Be Swapped with Its Closest Analogs


Within the 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide chemotype, even minor alterations to the terminal amide substituent can profoundly alter pharmacological properties. The N-benzyl group of this compound is not interchangeable with smaller alkyl (e.g., N-ethyl) or heteroaryl (e.g., N-(pyridin-4-ylmethyl)) analogs, as the aromatic ring contributes distinct lipophilicity and potential pi-stacking interactions that directly influence target binding and pharmacokinetic profile . Furthermore, the 5-bromopyridin-3-yl moiety is a critical pharmacophore; non-brominated analogs lack the capacity for halogen bonding, a key interaction for potency against certain enzymatic targets . Therefore, generic substitution without head-to-head comparative data risks compromising the specific activity profile for which this probe is intended.

N-Benzyl vs N-Alkyl substitution

Altering the terminal amide group may shift lipophilicity and pi-stacking, potentially affecting kinase binding and cellular exposure.

5-Bromopyridine halogen bonding

Non-brominated analogs lack the halogen bond donor; target engagement in kinase assays may be reduced without this interaction.

Amide vs Carboxylic acid form

The carboxylic acid precursor is charged at physiological pH, limiting membrane permeability; the neutral amide is preferred for intracellular target studies.

N-Benzyl-2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide: A Quantitative Differential Evidence Guide


Halogen Bonding Potential: The 5-Bromopyridine Moiety as a Key Differentiator from Non-Halogenated Triazole Acetamides

The 5-bromopyridin-3-yl group in the target compound is explicitly highlighted as a structural feature that enhances binding to enzymatic targets, such as kinases, via halogen bonding. This interaction is categorically absent in non-brominated analogs, such as 2-(5-Pyridin-2-yl-1H-triazol)acetamide, providing a clear mechanistic differentiation . While direct, comparative IC50 values for the target compound and its non-brominated congener are not provided in the available public domain, the presence of this halogen bond donor is a class-level inference for enhanced target engagement.

Halogen bonding differentiation
Class-level
Target: 5-Bromopyridine halogen bond donor Comparator: Non-brominated, no donor
Supports kinase binding interaction context
Quantitative binding data not publicly reported
Kinase Inhibition Halogen Bonding Structure-Activity Relationship

N-Benzyl vs. N-Ethyl Substituent: Impact on Lipophilicity and Predicted Target Engagement

The N-benzyl substituent of the target compound (clogP ~3.5) imparts a significantly higher calculated lipophilicity compared to the N-ethyl analog, 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide (clogP ~1.8) . This difference in partition coefficient is predicted to influence membrane permeability and non-specific protein binding. Although direct experimental IC50 comparisons are not publicly available for this pair, structure-activity relationship (SAR) trends within the broader triazole-acetamide kinase inhibitor class suggest that such lipophilicity variations can lead to >10-fold shifts in cellular potency, a critical factor for probe selection [1].

N-Benzyl vs N-Ethyl lipophilicity
Class-level
Δ clogP 1.7
Higher predicted membrane permeability
Experimental logP not available; SAR trends support shift
Lipophilicity Structure-Activity Relationship Kinase Probe

Heteroaryl vs. Phenyl Amide Substituent: Divergent Hydrogen Bonding Capabilities

Replacement of the N-benzyl group with an N-(pyridin-4-ylmethyl) group, as in analog 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide (CAS 1018148-67-8), introduces a hydrogen bond acceptor (pyridine nitrogen) into the side chain . This modification is expected to alter the compound's target selectivity profile and solubility. While direct comparative biochemical data are not publicly available, general medicinal chemistry principles indicate that such a change can redirect binding from hydrophobic kinase pockets to targets with polar sub-pockets, making the target compound the preferred choice for programs targeting hydrophobic binding sites .

Heteroaryl vs Phenyl H-bonding
Class-level
Target: N-Benzyl (no H-bond acceptor) Comparator: N-(Pyridin-4-ylmethyl) with acceptor
May affect selectivity profile in kinase panels
Direct comparative biochemical data not available
Hydrogen Bonding Selectivity Kinase Inhibition

Acetamide Linker vs. Carboxylic Acid: A Critical Difference in Target Engagement and Cellular Activity

The target compound's N-benzylacetamide side chain differentiates it from the corresponding carboxylic acid precursor, 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetic acid, which is commonly offered as a synthetic intermediate [1]. The amide bond is stable under physiological conditions, whereas the free carboxylic acid is charged at physiological pH, severely limiting membrane permeability. This makes the target N-benzyl amide form the biologically relevant probe, while the acid form is unsuitable for cellular assays. The quantitative difference in cellular permeability between the acid and the amide is typically >100-fold for compounds of this size class, a well-established class-level inference .

Amide vs Acid permeability
Class-level
>100-fold difference
Supports cell-based assay context
Predicted from class-level permeability inference
Prodrug Potential Cellular Activity Chemical Probe

Optimal Research and Procurement Applications for N-Benzyl-2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide


Kinase Inhibitor Screening and Selectivity Profiling

The target compound is suited as a chemical probe for kinase inhibitor screening panels where the goal is to assess the impact of an N-benzyl substituent on kinase selectivity. Its structural features—the 5-bromopyridine for halogen bonding and the N-benzyl group for hydrophobic pocket targeting—make it a valuable tool for deconvoluting selectivity within the triazole-acetamide class [1]. Procurement should be prioritized when the research objective is to benchmark a novel kinase inhibitor series against a well-defined N-benzyl probe.

Structure-Activity Relationship (SAR) Studies on the Amide Substituent

This compound serves as a critical reference point in SAR studies exploring the effect of amide substituents on target potency and pharmacokinetics. Since lipophilicity is a key modulator of cellular activity, the N-benzyl group provides a balanced logP that is often desired in lead optimization. Researchers should use this compound in direct, head-to-head comparisons with N-alkyl and N-heteroaryl analogs to map the lipophilicity-activity relationship within their specific assay system [2].

Cell-Based Target Engagement Assays Requiring Membrane Permeability

For cell-based assays investigating intracellular kinase targets, the N-benzylacetamide form is the appropriate choice due to its neutral, membrane-permeable nature. The carboxylic acid analog, a common synthetic precursor, should be avoided for cellular studies due to its poor permeability [1]. Researchers should verify the cellular permeability of the N-benzyl compound in their specific cell line, but it is the correct chemical matter for such experiments.

Medicinal Chemistry Programs Seeking Halogen Bonding Pharmacophores

In programs where halogen bonding is hypothesized to be a key driver of potency, this compound provides a direct test of that hypothesis. The 5-bromopyridine moiety can be engaged in structure-based drug design to optimize interactions with backbone carbonyls or other Lewis bases in the target protein. The compound should be included in co-crystallization or biophysical binding studies to visualize the halogen bond and inform further optimization .

Application
Selection Property
Validation Focus
Kinase inhibitor selectivity profiling
N-Benzyl hydrophobic fit & halogen bonding
Selectivity evaluation within triazole-acetamide class
SAR on amide substituent
Lipophilicity (logP) modulation
Lipophilicity-activity relationship mapping
Intracellular target engagement assays
Neutral amide membrane permeability
Cell line permeability verification
Halogen bonding pharmacophore studies
5-Bromopyridine donor motif
Co-crystallization or biophysical binding analysis
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